molecular formula C18H22N4O2S B2603195 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 313470-90-5

8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2603195
CAS No.: 313470-90-5
M. Wt: 358.46
InChI Key: XQYSKNPZMHTVFA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents attached to the purine core, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(2)11-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYSKNPZMHTVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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